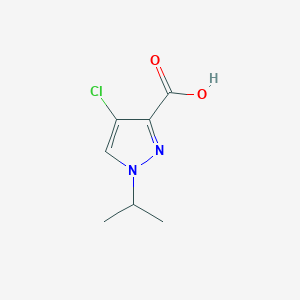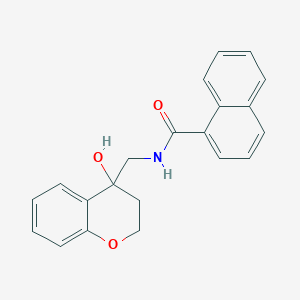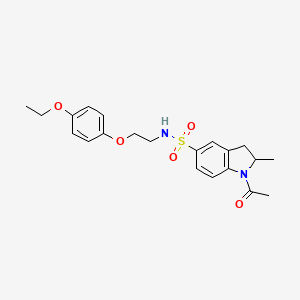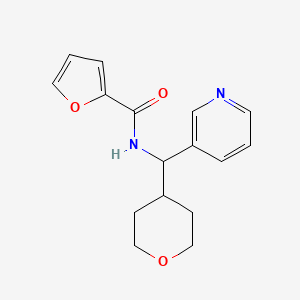![molecular formula C13H10BrN3O B2826571 3-[3-(2-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile CAS No. 956369-05-4](/img/structure/B2826571.png)
3-[3-(2-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[3-(2-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is a chemical compound with the molecular formula C13H10BrN3O . It has a molecular weight of 304.14 . This compound is intended for research use only and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10BrN3O/c14-12-4-2-10(3-5-12)13-11(9-18)8-17(16-13)7-1-6-15/h2-5,8-9H,1,7H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical form of this compound is a powder . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.Scientific Research Applications
Synthesis and Structural Analysis
Facile Access to Polysubstituted Bipyrazoles and Pyrazolylpyrimidines : Researchers have demonstrated the versatility of a pyrazol-3-yl-propanenitrile derivative in reacting with nitrogen nucleophiles, leading to the synthesis of bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives. The structural integrity of these products was established through elemental and spectral analyses, showcasing the compound's role in facilitating diverse chemical syntheses (Dawood, Farag, & Ragab, 2004).
Crystal and Molecular Structure Studies : The structural characteristics of related compounds, such as 3-p-bromophenyl-1-nitroso-2-pyrazoline, have been elucidated using X-ray single-crystal techniques. This research highlights the importance of understanding the molecular and crystal structures for the development of new materials and compounds (Sabesan & Venkatesan, 1971).
Catalytic and Chemical Reactions
Magnetically Separable Graphene Oxide Anchored Sulfonic Acid : A study utilized magnetically separable graphene oxide anchored sulfonic acid nanoparticles as a catalyst for the synthesis of pyrazolopyridine derivatives. This innovative approach underscores the compound's potential in green chemistry and catalysis, particularly in facilitating environmentally friendly synthesis processes (Zhang et al., 2016).
Selenoacetalyzation of 4-Formylpyrazoles : Another study focused on the selenoacetalyzation of 4-formylpyrazoles, yielding new selenane derivatives. This reaction pathway offers insights into the chemical versatility of pyrazole derivatives and their potential applications in creating compounds with novel properties (Papernaya et al., 2013).
Anticancer Activity
Synthesis and Anticancer Activity of Heterocyclic Compounds : Research into the anticancer activity of new heterocyclic compounds based on a cyanoacetyl-3,5-dimethylpyrazole derivative has shown promising results. The synthesized compounds demonstrated significant activity against various cancer cell lines, illustrating the potential medicinal applications of these derivatives (Metwally, Abdelrazek, & Eldaly, 2016).
properties
IUPAC Name |
3-[3-(2-bromophenyl)-4-formylpyrazol-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O/c14-12-5-2-1-4-11(12)13-10(9-18)8-17(16-13)7-3-6-15/h1-2,4-5,8-9H,3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETMDVQMSRTUER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C=C2C=O)CCC#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2826489.png)

![2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2826491.png)
![(1R,5S)-N-(4-methoxyphenethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2826492.png)



![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2826497.png)


![2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2826502.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2826503.png)
![ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]-2,2-diethylbutanoate](/img/structure/B2826506.png)
